N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine
Description
1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a 3-methylbenzyl group and a carboxylic acid moiety at the 4-position. The 3-methylbenzyl group introduces steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and metal chelation .
Properties
Molecular Formula |
C5H6F3NO4 |
|---|---|
Molecular Weight |
201.10 g/mol |
IUPAC Name |
(2S)-2-acetamido-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H6F3NO4/c1-2(10)9-4(13,3(11)12)5(6,7)8/h13H,1H3,(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
VTYKESRGIHXWOH-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@](C(=O)O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine typically involves the introduction of the trifluoromethyl group and the acetyl group onto the alanine backbone. One common method involves the use of trifluoroacetic acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the alanine backbone .
Scientific Research Applications
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and hydroxyl groups also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The substituent on the benzyl/phenyl group significantly influences reactivity, solubility, and biological activity. Below is a comparative table of key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) analogs, affecting electronic distribution and reactivity .
- Salt Formation : The hydrochloride salt of the 3-chlorophenyl analog improves solubility, a critical factor for pharmaceutical formulations .
- Nitro Substituents : The nitro group in 1-benzyl-5-nitro derivatives may enhance biological activity, as nitro groups are common in antimicrobial and anticancer agents .
Positional Isomerism and Functional Group Effects
- Carboxylic Acid Position : The 4-carboxylic acid in the target compound vs. 5-carboxylic acid in 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid alters hydrogen-bonding networks and metal coordination behavior. For example, 4-carboxylic acid derivatives are more commonly used in coordination polymers .
Coordination Chemistry and Metal Complexes
Imidazole-4-carboxylic acids are versatile ligands due to their ability to donate electrons via the carboxylic acid and imidazole nitrogen. Studies show that 1H-imidazole-4-carboxylic acid forms stable complexes with Cu(II), Co(II), and Zn(II) . However, bulky substituents like benzyl groups may reduce coordination efficiency compared to unsubstituted analogs. For instance, 1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acid may form less stable complexes than 1H-imidazole-4-carboxylic acid due to steric effects .
Biological Activity
N-acetyl-3,3,3-trifluoro-2-hydroxy-L-alanine is a synthetic amino acid derivative that features a trifluoromethyl group, an acetyl group, and a hydroxyl group. Its unique structure imparts distinct physicochemical properties that may influence its biological activity. This article reviews the biological activity of this compound, including its synthesis, biochemical properties, and potential applications in various fields.
The chemical formula for this compound is C₅H₆F₃NO₄, with a molecular weight of approximately 195.1 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to other amino acids. This modification can affect how the compound interacts with biological systems, including enzyme activity and protein-ligand interactions.
Synthesis
The synthesis of this compound typically involves several steps that include:
- Formation of the Trifluoromethyl Group : This is achieved through specific fluorination methods.
- Acetylation : The introduction of the acetyl group is usually performed using acetic anhydride or acetyl chloride.
- Hydroxylation : The hydroxyl group is introduced at the 2-position through selective reactions.
Enzyme Interactions
This compound has been studied for its interaction with various enzymes. It serves as a probe in studies examining protein-ligand interactions and enzyme activity. For instance:
- Alanine Racemase : While related compounds have shown strong affinity for alanine racemase, N-acetyl derivatives have not demonstrated suicide inhibition effects .
- Antimicrobial Activity : Similar amino acid derivatives have been evaluated for antimicrobial properties against Gram-negative bacteria, suggesting potential applications in antibiotic development .
Case Studies
- Antimicrobial Properties : Research has indicated that certain fluorinated amino acids exhibit varying levels of antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against bacterial strains in laboratory settings .
- Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability in biological systems. Studies indicate that fluorinated amino acids can resist enzymatic degradation better than their non-fluorinated counterparts, which may lead to prolonged bioavailability in therapeutic applications.
Applications
This compound has potential applications in several fields:
- Medicinal Chemistry : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
- Biochemical Research : It can be utilized as a tool for probing enzyme mechanisms and studying protein interactions due to its structural uniqueness.
Comparative Analysis
To illustrate the uniqueness of this compound compared to other related compounds, the following table summarizes key structural features and potential applications:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Acetyl-L-alanine | Acetylated L-alanine without fluorine | Commonly used in biochemical applications |
| 2-Hydroxy-L-alanine | Hydroxyl group at the 2-position | Lacks fluorination; more hydrophilic |
| 3-Fluoro-L-alanine | Fluorine at the 3-position | Less sterically hindered than trifluorinated analog |
| N-Acetyl-DL-alanine | Acetylated DL mixture | Used for comparison in chirality studies |
| This compound | Trifluoromethyl and hydroxyl groups | Enhanced lipophilicity and metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
